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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the

structure of the Vilsmeier reagent, a critical intermediate in organic synthesis, particularly in

formylation reactions. This document delves into the computational chemistry behind the

reagent's structure, presents key quantitative data from theoretical models, and outlines

experimental protocols for its characterization.

Introduction to the Vilsmeier Reagent
The Vilsmeier reagent, named after Anton Vilsmeier, is a versatile electrophilic agent used in

the Vilsmeier-Haack reaction to introduce a formyl group onto electron-rich substrates.[1] It is

typically formed in situ from the reaction of a substituted amide, most commonly N,N-

dimethylformamide (DMF), with an acid chloride.[1] While phosphorus oxychloride (POCl₃) is

widely used, other reagents like oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂) can also

be employed.[1] The reactive species is an electrophilic iminium salt, specifically a

chloromethylene dimethylammonium chloride.[2]

The precise structure of the Vilsmeier reagent has been a subject of theoretical and

experimental investigation, as different adducts and intermediates can exist in equilibrium,

influencing the reagent's reactivity.
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Theoretical studies have been instrumental in elucidating the intricate details of the Vilsmeier

reagent's structure and the mechanism of its formation. Computational chemistry, particularly

density functional theory (DFT) and ab initio methods, has provided valuable insights into the

geometry, stability, and electronic properties of the various proposed structures.

A pivotal study by Özpınar et al. conducted an extensive theoretical investigation into the

formation of the Vilsmeier-Haack complex, comparing various computational methods and

basis sets. Their work and others have highlighted two primary structures in equilibrium when

DMF and POCl₃ are used:

Structure A (O-acyl adduct): An initial adduct where the phosphorus is bonded to the oxygen

of the DMF.

Structure B (Imidoyl chloride salt): The active Vilsmeier reagent, a chloroiminium salt.

Recent NMR studies have provided evidence pointing towards the imidoyl chloride salt

structure (Structure B) as the predominant and more reactive species.[3]

Key Intermediates in Vilsmeier Reagent Formation
The formation of the Vilsmeier reagent from DMF and POCl₃ proceeds through a series of

intermediates. The following diagram illustrates the generally accepted pathway:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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